molecular formula C19H17NO3 B4405434 1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone

1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone

Cat. No. B4405434
M. Wt: 307.3 g/mol
InChI Key: AGQOMHGGLIZFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone, also known as Q-VD-OPh, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In

Scientific Research Applications

1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone has been used in a wide range of scientific research applications, including apoptosis, inflammation, and neurodegeneration. One of the key benefits of this compound is its ability to inhibit caspase activity, which is involved in the process of programmed cell death. This compound has been shown to be effective in inhibiting caspase activity in vitro and in vivo, making it a valuable tool for studying apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects, which could have potential therapeutic applications in diseases such as arthritis and asthma. Finally, this compound has been studied for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone is a caspase inhibitor that works by binding to the active site of caspases and preventing their enzymatic activity. This compound has been shown to be effective against a range of caspases, including caspase-3, caspase-7, and caspase-9. This compound has also been shown to be effective in inhibiting caspase activity in vivo, suggesting that it could have potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including inhibiting caspase activity, reducing inflammation, and protecting against neurodegeneration. In addition to its effects on caspases, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation. Finally, this compound has been shown to protect against neuronal cell death in vitro and in vivo, suggesting that it could have potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone has several advantages for lab experiments, including its ability to inhibit caspase activity, its anti-inflammatory effects, and its potential neuroprotective effects. However, there are also limitations to its use. For example, this compound has been shown to have some off-target effects, which could complicate the interpretation of experimental results. Additionally, the high cost of this compound may limit its use in some labs.

Future Directions

There are several potential future directions for research on 1-{4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone. One area of interest is the development of more selective caspase inhibitors that could reduce off-target effects. Additionally, there is interest in exploring the potential therapeutic applications of this compound in diseases such as arthritis, asthma, and neurodegeneration. Finally, there is interest in exploring the mechanism of action of this compound in more detail, particularly its effects on other signaling pathways beyond caspases.

properties

IUPAC Name

1-[4-(2-quinolin-8-yloxyethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-14(21)15-7-9-17(10-8-15)22-12-13-23-18-6-2-4-16-5-3-11-20-19(16)18/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQOMHGGLIZFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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